2'-Hydroxyacetophenone

Description

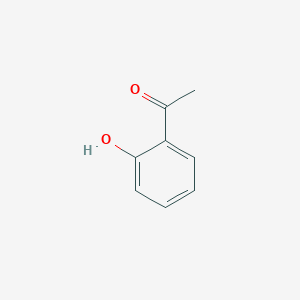

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2'-Hydroxyacetophenone. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the fundamental physicochemical characteristics, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its relevance in drug discovery by examining the signaling pathways of nuclear receptors, for which its derivatives have shown significant activity.

Chemical Identity and Structure

This compound, also known as 2-acetylphenol, is an aromatic organic compound. It consists of an acetophenone scaffold with a hydroxyl group positioned at the ortho-position of the phenyl ring. This substitution pattern is crucial to its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxyphenyl)ethanone |

| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone |

| CAS Number | 118-93-4 |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| SMILES | CC(=O)C1=CC=CC=C1O |

| InChI | InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Clear light yellow liquid | |

| Melting Point | 4 - 6 °C | |

| Boiling Point | 213 °C at 717 mmHg | |

| Density | 1.131 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide. | |

| pKa | 10.22 | |

| LogP | 1.92 |

Experimental Protocols

Synthesis via Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from phenolic esters. The following protocol is a representative example for the synthesis of this compound.

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (5% aqueous solution)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Saturated saline solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve phenyl acetate in nitrobenzene.

-

Carefully add finely powdered anhydrous aluminum chloride to the solution.

-

Heat the reaction mixture to 120-125 °C for approximately one hour.

-

After cooling, dilute the reaction mixture with water and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the combined organic extracts sequentially with water, sodium bicarbonate solution, water, and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Purification Protocols

Solvent System: Ethanol-water is a common and effective solvent system for the recrystallization of acetophenone derivatives.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Gradually add hot water to the solution until the first sign of persistent cloudiness is observed.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The polarity is gradually increased to elute the desired compound.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

An In-depth Technical Guide on the Physical Properties of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2'-Hydroxyacetophenone (also known as 2-acetylphenol). The information is curated for professionals in research and development, particularly in the fields of chemistry and drug discovery. All quantitative data is presented in structured tables for ease of reference and comparison.

General and Physicochemical Properties

This compound is an aromatic organic compound and a member of the monohydroxyacetophenone family. It consists of an acetophenone structure with a hydroxyl group at the ortho position relative to the acetyl group.[1] It is recognized for its role as a flavoring agent and as a versatile building block in organic synthesis.[2][3] At room temperature, it typically presents as a clear light yellow to brown liquid.[1][3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [2][5] |

| Molecular Weight | 136.15 g/mol | [1][5] |

| CAS Number | 118-93-4 | [2][5] |

| Appearance | Clear light yellow to brown liquid | [1][3][4] |

| Melting Point | 3-6 °C | [4][6][7] |

| Boiling Point | 213 °C @ 717 mmHg | [1][4][6] |

| 92-93 °C @ 12 mmHg | [8] | |

| Density | 1.131 g/mL at 25 °C | [3][4][6] |

| Vapor Pressure | ~0.2 mmHg at 20 °C | [6][7] |

| Flash Point | 106 °C (closed cup) | [5][7] |

| Refractive Index (n20/D) | 1.558 | [6][7] |

| pKa | 10.06 at 25 °C | [4] |

| LogP (o/w) | 1.92 | [1][4] |

Solubility

This compound exhibits a range of solubilities in various solvents, a critical consideration for its application in synthesis and formulation.

| Solvent | Solubility | Source |

| Water | Slightly soluble (0.2 g/L) | [4][5] |

| Ethanol | Miscible | [1] |

| Fat | Soluble | [1] |

| DMSO | 100 mg/mL (734.48 mM) | [2] |

| ~20 mg/mL | [9] | |

| Dimethylformamide (DMF) | ~16 mg/ml | [9] |

Detailed solubility protocols for creating stock solutions are available, often involving solvents like DMSO, PEG300, Tween-80, and saline for in-vitro studies.[2] For instance, a common protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 2.5 mg/mL.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (90 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Description |

|---|---|

| 12.25 | Singlet, 1H (phenolic -OH) |

| 7.78 - 7.66 | Multiplet, 2H (aromatic CH) |

| 7.47 - 7.36 | Multiplet, 1H (aromatic CH) |

| 7.01 - 6.80 | Multiplet, 1H (aromatic CH) |

| 2.61 | Singlet, 3H (acetyl CH₃) |

¹³C NMR (25.16 MHz, CDCl₃) [1]

| Chemical Shift (ppm) |

|---|

| 204.55 |

| 162.40 |

| 136.41 |

| 130.78 |

| 119.73 |

| 118.94 |

| 118.32 |

| 26.48 |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a neat (liquid) sample.[1][10]

| Technique | Source |

| FTIR (Neat) | [1] |

| ATR-IR | [1] |

Key absorptions are expected for the O-H stretch of the phenol, the C=O stretch of the ketone, C=C stretches of the aromatic ring, and C-H stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

| λmax (nm) | Source |

| 213, 251 | [9] |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum is often obtained via gas chromatography-mass spectrometry (GC-MS).[11]

| Technique | Key m/z values | Source |

| EI-MS | 136 (M+), 121, 93, 65, 43 | [1] |

Experimental Methodologies

While specific, detailed experimental protocols for the determination of each physical property are not available in the cited literature, the following outlines the general principles of the techniques used.

-

Melting and Boiling Point Determination: The melting point is typically determined using a melting point apparatus where a small sample is heated slowly, and the temperature range of melting is observed. The boiling point is determined by distillation at a specific pressure, often under vacuum for high-boiling liquids to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[1][4][5][8]

-

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.[4][5]

-

Refractive Index Measurement: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is a characteristic property for a pure compound at a given temperature and wavelength.[1][4]

-

Spectroscopic Analyses (NMR, IR, UV-Vis, MS):

-

NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the ¹H and ¹³C nuclei is detected and plotted as a spectrum.[1]

-

IR Spectroscopy: A beam of infrared light is passed through the sample (often as a thin liquid film). The absorption of light at specific frequencies corresponds to the vibrational frequencies of the functional groups in the molecule.[1]

-

UV-Vis Spectroscopy: A solution of the compound is placed in a cuvette, and a beam of UV-visible light is passed through it. The absorbance of light at different wavelengths is measured to produce a spectrum.[9]

-

Mass Spectrometry: The sample is vaporized and ionized, often by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.[1]

-

Logical Workflow for Compound Characterization

The physical and spectroscopic characterization of a chemical compound like this compound follows a logical workflow to confirm its identity, purity, and structure.

References

- 1. This compound | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 118-93-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 2 -Hydroxyacetophenone = 98 118-93-4 [sigmaaldrich.com]

- 7. 2 -Hydroxyacetophenone ReagentPlus , 99 118-93-4 [sigmaaldrich.com]

- 8. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safety and Hazards of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 2'-Hydroxyacetophenone. The information is compiled from various safety data sheets, regulatory assessments, and scientific literature to support its safe handling and use in research and development.

Physicochemical Properties

This compound is a pale yellow liquid with a characteristic sweet, floral, and herbaceous odor.[1] It is slightly soluble in water but soluble in alcohols and other organic solvents.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [2][4][5][6][7] |

| Molecular Weight | 136.15 g/mol | [2][4] |

| CAS Number | 118-93-4 | [2][4][8] |

| Appearance | Clear yellow to brown liquid | [1][5] |

| Melting Point | 3-6 °C | [1][2][5][9] |

| Boiling Point | 213 °C at 717 mmHg | [1][2][5][9] |

| Flash Point | 106 °C (closed cup) | [3][8][9] |

| Density | 1.131 g/mL at 25 °C | [5][10] |

| Vapor Pressure | 0.225 mmHg at 20 °C | [10] |

| Solubility in Water | 7571 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 1.92 | [2][3] |

Toxicological Profile

The toxicological data for this compound indicates a low order of acute toxicity via oral and dermal routes. However, it can be an irritant to the skin and eyes. The available toxicity data is summarized in Table 2.

| Toxicity Endpoint | Species | Route | Value | Classification/Remarks | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2240 mg/kg bw | Harmful if swallowed. | [11] |

| Rabbit | Oral | 2127 mg/kg | [5][12] | ||

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg bw | Not classified as acutely toxic via dermal route. No mortality was observed. | [8][11][13] |

| Acute Inhalation Toxicity | Rat | Inhalation | No mortality within 7 hours (IRT) | The inhalation of a highly saturated vapor-air mixture represents no acute hazard. | [8] |

| Skin Irritation | Rabbit | Dermal | Non-irritant to slight irritant | In some studies, it is considered non-irritating, while others report slight irritation. | [8][11][14] |

| Eye Irritation | Rabbit | Ocular | Moderate to Severe Irritant | Can cause serious eye irritation. A Draize score of 63 out of 110 was recorded for an unrinsed eye, categorizing it as a severe irritant. | [2][11][14] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizer | Buehler test showed no sensitizing potential. | [11] |

| Genotoxicity | - | In vitro | Not mutagenic | Not mutagenic in a bacterial reverse mutation assay (Ames test). | [10] |

| Reproductive Toxicity | Rat | Oral | NOAEL = 600 mg/kg/day | Data from a read-across analog (4-hydroxyacetophenone) suggests no adverse effects on fertility or pup development. | [10] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2][13]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][13]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[2][13]

-

Hazardous to the aquatic environment, acute hazard (Category 3), H402: Harmful to aquatic life.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][4][8]

Handling, Storage, and Hazardous Reactions

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Ensure adequate ventilation to minimize exposure to vapors.[15][16]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not ingest or inhale.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][15][17]

-

Protect from light.[8]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[10][15]

Hazardous Reactions:

-

The product is considered stable under normal handling and storage conditions.[8][10]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[10]

Experimental Protocols

The following sections outline the methodologies for key toxicological studies based on OECD guidelines.

Acute Oral Toxicity (OECD 401/420)

Objective: To determine the median lethal dose (LD50) after a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) are used.[11][18]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight (for rats) prior to dosing.[18][19]

-

Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose.[11][18]

-

Dose Levels: Multiple dose groups with a sufficient number of animals per group are used to obtain a dose-response curve. A limit test at 2000 mg/kg may be performed initially.[11][18]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][18]

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[18]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the LD50 after a single dermal application.

Methodology:

-

Test Animals: Healthy, young adult rabbits or rats are used.[13][16]

-

Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13][14]

-

Dose Levels: A limit test at 2000 mg/kg is typically performed. If mortality is observed, a full study with multiple dose levels is conducted.[14]

-

Observation Period: Animals are observed for mortality, signs of toxicity, and skin reactions for at least 14 days. Body weights are recorded weekly.[13][14]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[13]

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.[3]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[3][20]

-

Exposure: The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.[3][20]

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.[3]

-

Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.[11][17]

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[11][17]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days if effects persist.[11][17]

-

Scoring: The ocular reactions are scored according to a standardized grading system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9][11]

Skin Sensitization - Buehler Test (OECD 406)

Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

Methodology:

-

Induction Phase: The test substance is applied topically to a shaved area on the flank of the animals under an occlusive patch for 6 hours, once a week for three weeks. The concentration used is the highest that causes mild irritation.[2][8][15]

-

Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[8]

-

Challenge Phase: All animals (test and control groups) are challenged with a topical application of the test substance on a naive skin site. The concentration used is the highest non-irritating concentration.[8][15]

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[8]

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathways for this compound are not extensively detailed in the available literature, a related compound, p-Hydroxyacetophenone, has been shown to exert anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[21] This provides a plausible mechanism for the potential anti-inflammatory properties of this compound.

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and COX-2 pathways.

General Experimental Workflow for Safety Assessment

The safety assessment of a chemical substance like this compound typically follows a tiered approach, starting with physicochemical characterization and progressing through a series of toxicological tests.

Caption: General workflow for the safety and hazard assessment of a chemical substance.

References

- 1. cir-safety.org [cir-safety.org]

- 2. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 3. oecd.org [oecd.org]

- 4. cir-safety.org [cir-safety.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. mbresearch.com [mbresearch.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. oecd.org [oecd.org]

- 12. download.basf.com [download.basf.com]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. oecd.org [oecd.org]

- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Hydroxyacetophenone (2-HAP), a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Topic: this compound Solubility

This compound (CAS: 118-93-4), also known as o-acetylphenol, is an organic intermediate widely used in the pharmaceutical industry. Its molecular structure, featuring both a hydroxyl and an acetyl group on an aromatic ring, dictates its solubility characteristics, rendering it soluble in a range of organic solvents and slightly soluble in water.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound is not extensively available in publicly accessible literature. However, some key data points have been reported.

Table 1: Reported Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified | |

| Ethanol | ~11 mg/mL | Not Specified | |

| Water | 7571 mg/L | 25 | |

| Water | Slightly soluble | Not Specified | |

| Ethanol | Miscible | Not Specified | |

| Chloroform | Slightly soluble | ||

| Methanol | Slightly soluble | ||

| Fat | Soluble | Not Specified | |

| Ether | Soluble |

To provide a more comprehensive understanding of how the solubility of a hydroxyacetophenone isomer can behave across different solvents and temperatures, the following table presents data for the structurally related compound, m-Hydroxyacetophenone (m-HAP) . This data is presented for illustrative purposes and should not be directly substituted for this compound. The study from which this data is derived utilized a gravimetric method to determine solubility.

Table 2: Solubility of m-Hydroxyacetophenone in Various Solvents at Different Temperatures (for comparative purposes)

| Solvent | Temperature (K) | Mole Fraction (x10³) |

| Methanol | 289.15 | 335.8 |

| 295.15 | 389.2 | |

| 301.15 | 448.5 | |

| 307.15 | 515.2 | |

| 313.15 | 589.8 | |

| 319.15 | 673.1 | |

| 325.15 | 766.2 | |

| Ethanol | 289.15 | 245.7 |

| 295.15 | 289.6 | |

| 301.15 | 339.8 | |

| 307.15 | 396.9 | |

| 313.15 | 461.5 | |

| 319.15 | 534.1 | |

| 325.15 | 615.3 | |

| Water | 289.15 | 8.95 |

| 295.15 | 10.82 | |

| 301.15 | 13.05 | |

| 307.15 | 15.69 | |

| 313.15 | 18.81 | |

| 319.15 | 22.49 | |

| 325.15 | 26.83 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Sealed vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C, 37 °C).

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter. It is important to avoid any temperature changes during this step that could affect the solubility.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L), and specify the temperature at which the measurement was performed.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

Logical Relationships in Drug Synthesis

This compound serves as a crucial starting material in the synthesis of various pharmaceuticals. A notable example is its use in the production of the antiarrhythmic drug, Propafenone. The following diagram illustrates a simplified synthetic pathway.

Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxyacetophenone, a key intermediate in organic synthesis and a significant compound in various research and development sectors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.25 | s | 1H | -OH (phenolic) |

| 7.78 - 7.66 | m | 1H | Ar-H |

| 7.47 - 7.36 | m | 1H | Ar-H |

| 7.01 - 6.79 | m | 2H | Ar-H |

| 2.61 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 204.55 | C=O (ketone) |

| 162.40 | Ar-C-OH |

| 136.41 | Ar-C |

| 130.78 | Ar-CH |

| 119.73 | Ar-C |

| 118.94 | Ar-CH |

| 118.32 | Ar-CH |

| 26.48 | -CH₃ |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3100 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1646 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1356-1321 | Medium | O-H bend (phenolic) |

| 1302 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 136 | 60.22 | [M]⁺ (Molecular ion) |

| 121 | 99.99 | [M-CH₃]⁺ |

| 93 | 16.48 | [M-CH₃-CO]⁺ |

| 65 | 17.75 | [C₅H₅]⁺ |

| 43 | 10.31 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 90 MHz NMR spectrometer.[1]

-

For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-15 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm). A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film is prepared.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is acquired first.

-

The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrumentation and Data Acquisition:

-

Electron Ionization (EI) is used as the ionization method.[1]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Antioxidant Profile of 2'-Hydroxyacetophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant activity of 2'-Hydroxyacetophenone, a phenolic compound with significant potential in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanisms, quantitative data, and relevant experimental protocols.

Executive Summary

This compound (2-HAP) is a naturally occurring phenolic compound that has demonstrated notable antioxidant properties. Its ability to scavenge free radicals and modulate cellular antioxidant pathways makes it a compelling candidate for further investigation in the development of novel therapeutic and protective agents. This guide summarizes the current understanding of 2-HAP's antioxidant activity, provides detailed experimental methodologies for its evaluation, and presents available quantitative data to support research and development efforts.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms, primarily related to its phenolic structure.

Free Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to act as a direct free radical scavenger. The phenolic hydroxyl group (-OH) on the aromatic ring can donate a hydrogen atom to unstable free radicals, such as reactive oxygen species (ROS), thereby neutralizing them and terminating damaging chain reactions. This process is fundamental to its protective effects against oxidative stress.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, emerging evidence suggests that phenolic compounds like this compound may also exert their antioxidant effects by modulating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). While direct studies on this compound's effect on this pathway are limited, its structural similarity to other phenolic compounds known to activate the Nrf2 pathway suggests it may operate through a similar mechanism.

Quantitative Antioxidant Activity

While extensive quantitative data for this compound is still emerging, some studies have evaluated its antioxidant capacity using various in vitro assays. The following tables summarize the available data. It is important to note that much of the existing quantitative research has focused on chalcone derivatives of this compound.

Table 1: ABTS Radical Scavenging Activity of Hydroxyacetophenone

| Compound | Concentration | % Inhibition | IC50 | Reference |

| Hydroxyacetophenone | 0.00006% | ~10% | Not explicitly stated | [1] |

| 0.00028% | ~25% | |||

| 0.00068% | ~50% | |||

| 0.0034% | ~90% | |||

| 0.0068% | ~95% | |||

| Trolox (Positive Control) | Not specified | - | Not explicitly stated | [1] |

Note: The original source presents this data in a graphical format. The percentage inhibition is an approximation based on the visual representation of the data.

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives (Chalcones)

| Compound Derivative | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |

| Chalcone IIf | 100 | 85.4 | Not specified | [2] |

| Chalcone IId | 100 | 65.2 | Not specified | [2] |

| Chalcone IIe | 100 | 68.9 | Not specified | [2] |

| Chalcone IIg | 100 | 72.3 | Not specified | [2] |

| Chalcone IIk | 100 | 75.8 | Not specified | [2] |

| Chalcone IIm | 100 | 69.5 | Not specified | [2] |

Note: The compounds listed are chalcones synthesized from this compound and various substituted aldehydes. These results indicate the antioxidant potential of the broader chemical family.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the sample solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in ethanol.

-

Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value can also be determined graphically.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 150 µL of the FRAP reagent to 5 µL of the sample solution.

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells.

Procedure:

-

Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 25 µM DCFH-DA in cell culture medium for 1 hour.

-

Sample Incubation: Wash the cells again and then incubate with various concentrations of this compound for 1 hour.

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

Calculation: The area under the fluorescence curve is calculated, and the CAA value is determined using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow for assessing antioxidant activity are provided below using Graphviz (DOT language).

Keap1-Nrf2-ARE Signaling Pathway

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant response.

General Workflow for In Vitro Antioxidant Assays

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound demonstrates significant promise as an antioxidant agent. Its ability to directly scavenge free radicals, coupled with its potential to modulate key cellular antioxidant pathways, warrants further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at fully elucidating the antioxidant profile of this compound and exploring its applications in human health and disease. Future research should focus on obtaining comprehensive quantitative data across a range of antioxidant assays and exploring its effects on cellular and in vivo models of oxidative stress.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol

Introduction

2'-Hydroxyacetophenone is a significant organic intermediate widely utilized in the pharmaceutical and fragrance industries. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The most prevalent and established method for its synthesis from phenol involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by the Fries rearrangement to yield the desired this compound alongside its isomer, 4'-hydroxyacetophenone. This document provides detailed experimental protocols and compiled data for this synthetic route, intended for researchers, scientists, and professionals in drug development.

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The reaction is regioselective, and the ratio of the resulting ortho and para isomers can be influenced by reaction conditions such as temperature and solvent.[2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, this compound.[2]

Reaction Scheme:

-

Step 1: O-Acylation of Phenol Phenol is reacted with an acetylating agent, typically acetyl chloride or acetic anhydride, to form phenyl acetate. This reaction is often carried out at room temperature.[3]

-

Step 2: Fries Rearrangement of Phenyl Acetate Phenyl acetate undergoes an intramolecular acylation in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield a mixture of this compound and 4'-hydroxyacetophenone.[1] The isomers can then be separated based on their different physical properties.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound from phenol via the Fries rearrangement.

Protocol 1: Synthesis of Phenyl Acetate

This protocol is adapted from a procedure utilizing acetyl chloride.[3]

Materials:

-

Phenol (14.1 g, 0.15 mol)

-

Acetyl chloride (14.13 g, 0.18 mol)

-

Cyclohexane (40 ml)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-neck flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a three-neck flask, dissolve 14.1 g (0.15 mol) of phenol and 14.13 g (0.18 mol) of acetyl chloride in 40 ml of cyclohexane.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and collect the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain phenyl acetate as a light yellow oily liquid. The expected yield is approximately 99%.[3]

Protocol 2: Fries Rearrangement to this compound

This protocol describes the aluminum chloride-catalyzed Fries rearrangement of phenyl acetate.[3][4]

Materials:

-

Phenyl acetate (13.6 g, 0.1 mol)

-

Anhydrous aluminum trichloride (16 g, 0.12 mol)

-

5% Hydrochloric acid solution (50 ml)

-

Ethyl acetate

-

Three-neck flask equipped with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a three-neck flask, add 13.6 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of anhydrous aluminum trichloride.

-

Heat the mixture to the desired temperature (e.g., 120-160°C) and reflux for 1.5 hours. Note: Higher temperatures favor the formation of the ortho-isomer (this compound).[2][4]

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

The crude product can be further purified by techniques such as steam distillation or crystallization to isolate the this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, highlighting the influence of different reaction conditions on the yield.

| Step | Reactants & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Ortho:Para Ratio | Reference |

| Fries Rearrangement | Phenyl acetate, AlCl₃ | Carbon disulfide | High | - | 36% | - | [5] |

| Fries Rearrangement | Phenyl acetate, AlCl₃ | None | 120 | 1.5 | 58.22% | - | [4] |

| Fries Rearrangement | Phenyl acetate, AlCl₃ | None | 140 | 1.5 | - | - | [3] |

| Fries Rearrangement | Phenyl acetate, AlCl₃ | None | 160 | 1.5 | 65.43% | - | [4] |

| Fries Rearrangement | Phenyl acetate, AlCl₃, Ionic Liquid | Ionic Liquid | 120-160 | - | High | 3.55:1 | [3][4] |

| Microwave-Assisted Fries Rearrangement | Phenyl acetate, AlCl₃ | None | - | 7 min | 43.2% | - | [5] |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound from phenol.

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

This diagram outlines the key steps in the Lewis acid-catalyzed Fries rearrangement.

Caption: Mechanism of the Fries rearrangement.

References

Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone through the action of a Lewis or Brønsted acid catalyst. This reaction is of significant industrial importance, particularly in the pharmaceutical and fine chemical sectors, for the synthesis of key intermediates. One such valuable product is 2'-Hydroxyacetophenone, a precursor for various pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from phenyl acetate via the Fries rearrangement. It explores different catalytic systems and reaction conditions, offering a comparative overview to aid in method selection and optimization.

Reaction Principle

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the ortho and para positions of the aromatic ring. The reaction is catalyzed by acids that facilitate the formation of an acylium ion intermediate, which then acts as an electrophile in an aromatic substitution reaction.

The selectivity of the reaction towards the ortho (this compound) or para (4'-Hydroxyacetophenone) isomer is highly dependent on the reaction conditions. Generally, high temperatures favor the formation of the thermodynamically more stable ortho isomer, which is often stabilized by intramolecular hydrogen bonding. Conversely, lower temperatures and polar solvents tend to favor the kinetically controlled para product.[1][2]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various published methods for the synthesis of this compound via the Fries rearrangement of phenyl acetate. This allows for a direct comparison of different catalytic systems and their efficiencies.

| Method | Catalyst | Solvent(s) | Temperature | Reaction Time | Conversion (%) | o/p Ratio (2'-HAP/4'-HAP) | Yield of 2'-HAP (%) | Reference(s) |

| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | Nitromethane | Low Temperature | 3 h | High | Predominantly para | ~80-92 (para) | [3][4] |

| Aluminum chloride (AlCl₃) | None (neat) | High Temperature | - | - | Favors ortho | - | [1][5] | |

| Brønsted Acid Catalysis | p-Toluenesulfonic acid (PTSA) | None (solvent-free) | 90-160°C | 30 min | ~98 | 9:1 | ~90 | [6] |

| Mechanochemical Synthesis | Aluminum chloride (AlCl₃) | None (neat) | Ambient | 90 min | >95 | 0.4:1 | - | [7][8] |

| Aluminum chloride (AlCl₃) | Nitrobenzene (LAG) | Ambient | 90 min | >95 | 0.2:1 | 63 (para) | [7][8][9] |

LAG: Liquid-Assisted Grinding Note: Yields and selectivities can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Fries Rearrangement (High Temperature for Ortho-Selectivity)

This protocol is a general procedure adapted from classical methods favoring the formation of the ortho isomer at elevated temperatures.[1][5]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, non-polar solvent (e.g., nitrobenzene or no solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, heating mantle, etc.)

-

Steam distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 to 2.5 equivalents).

-

Slowly add phenyl acetate (1 equivalent) to the flask with stirring. If a solvent is used, dissolve the phenyl acetate in the dry, non-polar solvent before addition.

-

Heat the reaction mixture to a high temperature (typically above 160°C) and maintain for the desired reaction time. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The ortho-isomer, this compound, is volatile with steam. Perform steam distillation to separate it from the less volatile para-isomer and other byproducts.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: Brønsted Acid-Catalyzed Solvent-Free Fries Rearrangement

This protocol utilizes the environmentally benign and efficient catalyst, p-Toluenesulfonic acid, under solvent-free conditions, providing high conversion and selectivity for the ortho-isomer.[6]

Materials:

-

Phenyl acetate

-

Anhydrous p-Toluenesulfonic acid (PTSA)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, mix phenyl acetate and a catalytic amount of anhydrous p-Toluenesulfonic acid.

-

Heat the mixture with stirring at a temperature between 90°C and 160°C for approximately 30 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the mixture in an organic solvent such as ethyl acetate.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The product mixture, enriched in this compound, can be purified by column chromatography or distillation.

Protocol 3: Mechanochemical Fries Rearrangement

This protocol describes a solvent-free approach using a ball mill, which can offer rapid reaction times and unique selectivities.[7][8]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl) as a grinding auxiliary

-

Liquid additive (optional, for modifying selectivity, e.g., nitrobenzene)

-

Ball mill with appropriate grinding jars and balls (e.g., zirconia)

-

Standard workup reagents (HCl, ice, extraction solvent)

Procedure:

-

Place phenyl acetate, anhydrous aluminum chloride (e.g., 3 equivalents), and sodium chloride into a grinding jar.

-

If using a liquid additive for liquid-assisted grinding (LAG), add the specified amount.

-

Mill the mixture at a set frequency (e.g., 30 Hz) for the required time (e.g., 90 minutes).

-

After milling, carefully open the grinding jar in a fume hood.

-

Transfer the solid mixture to a beaker containing crushed ice and hydrochloric acid for quenching.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the product mixture.

-

Separate the isomers using column chromatography.

Visualizations

Fries Rearrangement Mechanism

Caption: Reaction mechanism of the Lewis acid-catalyzed Fries rearrangement.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Application Notes: Laboratory Preparation of 2'-Hydroxyacetophenone

Introduction

2'-Hydroxyacetophenone is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It serves as a key precursor for the production of various compounds, including flavones, chalcones, and other heterocyclic systems of medicinal importance. The primary and most established method for its laboratory synthesis is the Fries rearrangement of phenyl acetate. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the intramolecular acylation of the phenol ring. The reaction conditions, particularly temperature, can be tuned to favor the formation of the desired ortho-isomer (this compound) over the para-isomer (4'-hydroxyacetophenone). This document provides detailed protocols for the synthesis of this compound via the Fries rearrangement, including modern variations such as microwave-assisted synthesis.

Primary Synthetic Route: The Fries Rearrangement

The most common laboratory-scale synthesis of this compound is a two-step process:

-

Esterification of Phenol: Phenol is first converted to phenyl acetate through reaction with an acetylating agent like acetic anhydride or acetyl chloride.

-

Fries Rearrangement: The resulting phenyl acetate undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst to yield a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone.

High temperatures (above 160°C) generally favor the formation of the ortho-isomer (this compound), while lower temperatures (below 60°C) favor the para-isomer.[1] The ortho-isomer can be effectively separated from the para-isomer by steam distillation due to its volatility, which is a result of intramolecular hydrogen bonding.[1][2]

Experimental Protocols

Protocol 1: Preparation of Phenyl Acetate (Starting Material)

This protocol details the synthesis of the precursor required for the Fries rearrangement.

Materials:

-

Phenol (94 g, 1.00 mol)

-

Acetic anhydride (107 g, 1.05 mol)

-

Concentrated sulfuric acid (3 drops)

-

Round-bottom flask

-

Distillation apparatus

-

Cold water bath

Procedure:

-

In a round-bottom flask, carefully mix phenol (1.00 mol) and acetic anhydride (1.05 mol).[3]

-

Place the flask in a cold water bath to manage the reaction temperature.

-

Add three drops of concentrated sulfuric acid to the mixture and shake well. The reaction is exothermic.[3]

-

Once the initial reaction subsides, set up the apparatus for distillation to remove the acetic acid byproduct.

-

After the acetic acid has been distilled off, continue the distillation to collect the phenyl acetate product at 194–196°C.[3] An expected yield of approximately 96% can be achieved.[3]

Protocol 2: Fries Rearrangement for this compound Synthesis

This section outlines three variations of the Fries rearrangement.